

Introduction to Dihydropyrimidinones: A Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *Tetrahydro-5-hydroxy-1H-pyrimidin-2-one*

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Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[1][2][3] The core structure of DHPMs is typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β -ketoester, and urea or thiourea.[4][5][6][7] This efficient synthesis provides access to a wide array of substituted DHPMs, making it a valuable scaffold for drug discovery.[6][8] The versatility of the DHPM core has led to its designation as a "privileged structure," capable of interacting with multiple biological targets.[8] This guide provides a detailed exploration of the primary mechanisms of action of DHPMs, focusing on their roles as L-type calcium channel blockers and mitotic kinesin Eg5 inhibitors, along with an overview of other reported biological activities.

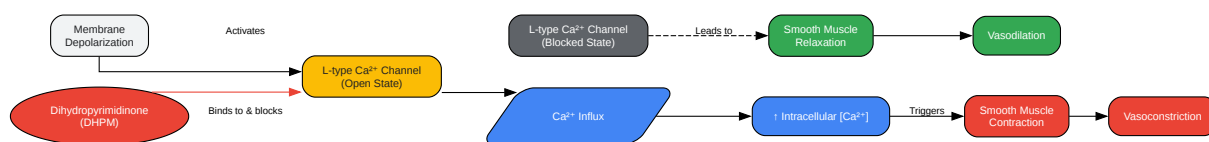
Part 1: Dihydropyrimidinones as L-type Calcium Channel Blockers

A prominent and well-established mechanism of action for a subset of dihydropyrimidinones is the blockade of L-type voltage-gated calcium channels (Ca_v1.2).[9][10][11][12][13][14][15][16] This activity renders them potent antihypertensive agents, functioning as bioisosteres of the widely used 1,4-dihydropyridine (DHP) calcium channel blockers like nifedipine.[9][14][16]

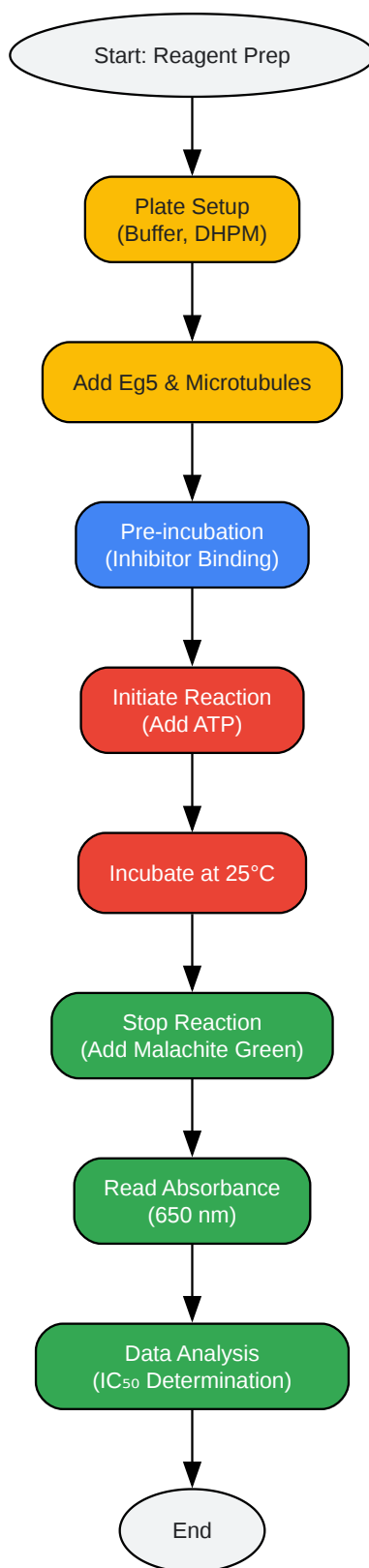
Mechanism of Action: Vasodilation through Calcium Influx Inhibition

L-type calcium channels are crucial for the regulation of smooth muscle contraction. In vascular smooth muscle cells, depolarization leads to the opening of these channels, allowing an influx of extracellular calcium ions (Ca^{2+}). This increase in intracellular Ca^{2+} concentration triggers a cascade of events culminating in muscle contraction and vasoconstriction.

DHPMs exert their antihypertensive effect by binding to the L-type calcium channels, thereby inhibiting the influx of Ca^{2+} . This reduction in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure. The interaction of DHPMs with the calcium channel is stereoselective, with different enantiomers often exhibiting opposing pharmacological effects.[\[17\]](#)







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